
Boc-L-homophenylalanine
Overview
Description
Boc-L-homophenylalanine (CAS: 100564-78-1) is a tert-butoxycarbonyl (Boc)-protected derivative of L-homophenylalanine, an amino acid homolog featuring an additional methylene group in its side chain compared to phenylalanine. Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.34 g/mol and a melting point of 76–80°C . This white crystalline powder is widely used in peptide synthesis, protease inhibitor development, and biochemical research due to its stability and compatibility with solid-phase coupling reagents like HATU and DIEA . Its specific optical rotation, +6.5 ± 1° (c=2% in ethanol), highlights its chiral purity, critical for stereoselective applications .
Preparation Methods
General Boc Protection Strategies
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key considerations include:
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Base Selection : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) facilitates deprotonation of the amino group .
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Solvent Systems : Tetrahydrofuran (THF), acetonitrile, or acetone-water mixtures optimize reactivity and solubility .
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Temperature Control : Reactions typically proceed at 0–25°C to minimize racemization .
Synthesis of this compound
Traditional Solution-Phase Synthesis
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Reagents : L-Homophenylalanine (1 equiv), Boc₂O (1.1 equiv), Et₃N (2 equiv).
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Solvent : THF or acetonitrile (10 mL/g substrate).
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Reaction : Stir at 0°C for 4–6 hours.
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Workup : Acidify with HCl (pH 2–3), extract with ethyl acetate, and concentrate.
Yield : 85–93% .
Advantages : Scalability and compatibility with industrial batch reactors.
Continuous Flow Microreactor Synthesis
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Flow Rate : 0.5 mL/min.
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Residence Time : 10 minutes.
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Efficiency : 95% conversion due to enhanced mixing and heat transfer.
Outcome : Reduced side products (e.g., di-Boc derivatives) compared to batch methods.
Crystallization and Purification
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Seed Crystals : Add 0.5–1.0 wt% this compound seeds (HPLC purity >99%) to crude oil.
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Solvent System : Diethyl ether or cyclohexane (10:1 v/w).
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Pulping : Stir at 25°C for 2 hours.
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Filtration and Drying : Isolate crystals under reduced pressure (60°C, 15 hours).
Results :
Analytical Characterization
Spectroscopic Data
Chiral Purity
Comparative Analysis of Methods
Challenges and Optimization
Racemization Mitigation
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Low-Temperature Protocols : Reactions at 0°C reduce epimerization .
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DMAP Additives : Accelerate Boc₂O activation, shortening reaction times .
Solvent Selection
Industrial-Scale Production
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Batch Size : 50 kg.
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Cycle Time : 8 hours (synthesis) + 24 hours (crystallization).
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Cost : $12,000/kg (API grade).
Recent Advances
Chemical Reactions Analysis
Protection and Deprotection of the Amino Group
The Boc group serves as a temporary protecting agent for the α-amino group, enabling controlled synthesis of peptides and derivatives.
Protection Mechanism
- Reagent : Di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions .
- Reaction :
- Conditions : Room temperature, pH 8–10, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Deprotection Mechanism
- Reagent : Trifluoroacetic acid (TFA) or HCl in dioxane .
- Reaction :
- Outcome : Quantitative recovery of the free amino group with minimal racemization .
Table 1: Boc Protection/Deprotection Conditions
Parameter | Protection | Deprotection |
---|---|---|
Reagent | Boc₂O | TFA (20–50% in DCM) |
Solvent | DMF/THF | DCM/dioxane |
Temperature | 25°C | 0–25°C |
Yield | 85–95% | >95% |
Peptide Bond Formation
Boc-L-homophenylalanine is a critical building block in solid-phase peptide synthesis (SPPS):
- Activation : Carbodiimide reagents (e.g., DCC or EDC) with HOBt facilitate coupling .
- Example Reaction :
- Applications : Synthesis of angiotensin-converting enzyme (ACE) inhibitors and proteasome inhibitors like carfilzomib .
Hydrogenation Reactions
The Boc group influences reactivity in catalytic hydrogenation:
- Substrate : this compound methyl ester.
- Catalyst : Cu/ZnO/Al₂O₃ with Mg²⁺ doping .
- Outcome : Selective reduction of the ester to L-phenylalaninol without racemization (95.1% selectivity) .
Key Finding : Protection of the amino group with Boc reduces adsorption on catalyst surfaces, lowering reactivity compared to unprotected analogues .
Bioconjugation and Functionalization
The carboxylate and Boc-protected amine enable site-specific modifications:
- Bioconjugation : Coupling with biomolecules (e.g., antibodies) via EDC/NHS chemistry .
- Example : Synthesis of Boc-4-bromo-L-β-homophenylalanine for radiopharmaceutical labeling .
Acid-Catalyzed Rearrangements
Under strong acidic conditions, this compound undergoes decarboxylation:
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group
Boc-L-homophenylalanine is primarily utilized as a protecting group in peptide synthesis. Protecting groups are essential in organic chemistry as they allow for selective reactions without interfering with other functional groups present in the molecule. The Boc group provides stability under various reaction conditions, making it a preferred choice for chemists engaged in synthesizing complex peptides.
Case Study: Synthesis of Modified Peptides
In a study focusing on the synthesis of modified peptides, this compound was successfully incorporated into peptide chains to enhance their stability and bioactivity. The use of this compound enabled researchers to explore the structure-activity relationship of peptides more effectively, leading to the development of potential therapeutic agents.
Drug Development
Peptide-Based Drug Formulation
this compound plays a crucial role in the formulation of peptide-based drugs. By integrating this compound into drug candidates, researchers can improve the pharmacokinetic properties of peptides, such as their solubility and stability. This enhancement is vital for developing effective treatments for various diseases, including cancer and metabolic disorders.
Example: Anticancer Agents
Research has demonstrated that peptides containing this compound exhibit improved cytotoxic effects against cancer cells. For instance, studies on epirubicin-loaded nanoparticles have shown that incorporating this compound can enhance the delivery and efficacy of anticancer drugs, suggesting its potential as an effective carrier in targeted therapy .
Biotechnology
Protein Modification and Study
In biotechnology, this compound is used for producing modified proteins. The incorporation of this amino acid allows scientists to study protein interactions and functions more effectively. By using this compound, researchers can create proteins with altered properties that may mimic natural biological processes or exhibit novel functionalities.
Research Insights
Studies indicate that modified proteins containing this compound can be utilized in enzyme engineering and the development of biosensors. These advancements are crucial for improving industrial processes and developing new biotechnological applications.
Analytical Chemistry
Chromatography Applications
this compound is employed in analytical techniques such as chromatography for separating and identifying amino acids and peptides. This application is critical for quality control in both food and pharmaceutical industries, ensuring that products meet safety and efficacy standards.
Importance in Quality Control
The ability to accurately analyze peptides containing this compound allows for better monitoring of peptide synthesis processes, contributing to the overall quality assurance measures necessary in pharmaceutical production .
Research in Neuroscience
Neurotransmitter Studies
this compound has implications in neuroscience research, particularly concerning neurotransmitter synthesis. Studies have explored its role in understanding phenylalanine metabolism and its effects on brain function, especially regarding disorders like phenylketonuria .
Summary Table of Applications
Application Area | Description | Case Studies/Examples |
---|---|---|
Peptide Synthesis | Used as a protecting group to facilitate selective reactions | Synthesis of modified peptides enhancing stability |
Drug Development | Enhances pharmacokinetic properties of peptide-based drugs | Anticancer agents using epirubicin-loaded nanoparticles |
Biotechnology | Aids in producing modified proteins for studying interactions | Enzyme engineering and biosensor development |
Analytical Chemistry | Employed in chromatography for amino acid/peptide separation | Quality control measures in food/pharmaceutical industries |
Neuroscience Research | Investigates neurotransmitter synthesis related to phenylalanine metabolism | Studies on brain function implications |
Mechanism of Action
The mechanism of action of Boc-L-homophenylalanine primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of L-homophenylalanine from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amino group, allowing further functionalization or peptide bond formation .
Comparison with Similar Compounds
Boc-L-homophenylalanine is structurally and functionally distinct from other Boc-protected amino acids. Below is a detailed comparison:
Structural and Physicochemical Properties
Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Structural Feature |
---|---|---|---|---|---|
This compound | 100564-78-1 | C₁₅H₂₁NO₄ | 279.34 | 76–80 | Extended side chain (4-phenylbutanoic acid) |
Boc-L-phenylalanine | 13734-34-4 | C₁₄H₁₉NO₄ | 265.31 | ~85 | Shorter side chain (3-phenylpropanoic acid) |
Boc-D-homophenylalanine | 82732-07-8 | C₁₅H₂₁NO₄ | 279.34 | N/A | D-enantiomer of this compound |
Boc-L-β-homoalanine | 158851-30-0 | C₉H₁₇NO₄ | 203.24 | N/A | Shorter β-amino acid backbone |
Boc-4-nitro-L-phenylalanine | N/A | C₁₄H₁₈N₂O₆ | 310.30 | N/A | Nitro-substituted phenyl group |
Key Differences :
- Side Chain Length : this compound’s extended side chain enhances hydrophobic interactions in peptide macrocycles, improving binding affinity in protease inhibitors like K777 .
- Steric Effects : The additional methylene group increases steric bulk compared to Boc-L-phenylalanine, influencing coupling efficiency in peptide synthesis .
- Solubility : this compound’s solubility in polar solvents (e.g., DMF, THF) is comparable to Boc-L-phenylalanine but lower than Boc-L-β-homoalanine due to its aromatic side chain .
Biological Activity
Boc-L-homophenylalanine (Boc-homoPhe) is a synthetic amino acid derivative of phenylalanine that has garnered attention for its unique biological activities and potential applications in medicinal chemistry and peptide synthesis. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents. The compound can be represented chemically as follows:
This compound exhibits various biological activities that can be attributed to its structural properties. Key mechanisms include:
- Inhibition of Enzymatic Activity : Studies have shown that Boc-homoPhe can inhibit specific proteases and enzymes, which may lead to therapeutic applications in conditions involving excessive proteolytic activity.
- Modulation of Receptor Activity : The compound has been implicated in modulating the activity of G-protein coupled receptors (GPCRs), which are crucial for various signaling pathways in cells.
- Self-Assembly Properties : Research indicates that Boc-homoPhe can participate in self-assembly processes, forming nanostructures that may have implications in drug delivery systems.
Case Studies
- Inhibition of Plasmin and Urokinase : A study focused on benzylsulfonyl-D-Ser-homoPhe derivatives demonstrated their effectiveness as dual inhibitors of plasmin and urokinase, which play roles in skin barrier function. This suggests potential applications in dermatological therapies aimed at enhancing skin integrity .
- Self-Assembly and Nanostructure Formation : Research on dipeptides including this compound indicated that these compounds can self-assemble into nanotubes and microtapes. These nanostructures exhibit unique optical properties due to quantum confinement effects, making them suitable for applications in nanotechnology and materials science .
- Impact on Drug Transporters : Investigations into the interactions of food additives with intestinal transporters revealed that compounds similar to Boc-homoPhe could influence the absorption of drugs by inhibiting transport proteins such as P-glycoprotein (P-gp) and BCRP. This highlights the importance of understanding how Boc-homoPhe may affect pharmacokinetics .
Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-L-homophenylalanine in laboratory settings?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
- Protection : The amino group of L-homophenylalanine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH or NaHCO₃) .
- Purification : Crude products are purified via recrystallization (e.g., using methanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Characterization : Confirmation of structure and purity is achieved using ¹H/¹³C NMR, HPLC (>98% purity), and mass spectrometry (exact mass: 279.33 g/mol) .
Table 1 : Typical Synthesis Parameters
Parameter | Condition |
---|---|
Reaction Temperature | 0–25°C (Boc protection step) |
Solvent System | DCM or THF with aqueous base |
Yield | 70–85% after purification |
Q. How is the solubility of this compound determined across solvents?
Solubility is assessed gravimetrically:
- Procedure : Incremental amounts of the compound are dissolved in solvents (e.g., methanol, DMSO, or aqueous buffers) at 25°C until saturation. The solution is filtered, and residual solid is dried and weighed .
- Key Findings : this compound is highly soluble in methanol (>50 mg/mL) but sparingly soluble in water (<1 mg/mL) .
Advanced Research Questions
Q. How can enzymatic cascades improve the cost-effectiveness of this compound synthesis?
A 2022 study demonstrated an enzymatic-chemical cascade using E. coli-assembled enzymes (e.g., engineered threonine aldolase TipheDH):
- Route : Benzaldehyde and pyruvate are converted to L-homophenylalanine, followed by Boc protection .
- Optimization : Directed evolution of TipheDH increased specific activity by 82% and expression by 254%, achieving 100.9 g/L yield (94% conversion) in a 5-L bioreactor .
- Key Advantage : This method reduces reliance on expensive chiral catalysts, lowering production costs by ~40% compared to traditional methods .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in enzyme inhibition or receptor binding studies often arise from:
- Experimental Variability : Differences in assay conditions (e.g., pH, temperature) or purity of intermediates.
- Resolution :
Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
Standardize protocols (e.g., fixed buffer systems like PBS at pH 7.4) .
Report purity thresholds (e.g., ≥98% by HPLC) and impurity profiles in supplementary data .
Table 2 : Common Data Contradictions and Solutions
Issue | Resolution Strategy |
---|---|
Variable IC₅₀ values | Use internal controls (e.g., ATP for kinase assays) |
Inconsistent enantiopurity | Validate via chiral HPLC or X-ray crystallography |
Q. How does this compound function as a building block in peptidomimetic drug design?
Its extended side chain (4-phenylbutyric acid backbone) enhances:
- Protease Resistance : The β-amino acid structure reduces enzymatic degradation compared to α-amino acids .
- Bioactivity : Derivatives exhibit potency in targeting G-protein-coupled receptors (GPCRs) and kinases. For example, fused β-homophenylalanine derivatives showed IC₅₀ values <10 nM in cancer cell lines .
- Methodology :
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODLPJUFHPVQP-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427007 | |
Record name | Boc-L-homophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100564-78-1 | |
Record name | Boc-L-homophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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